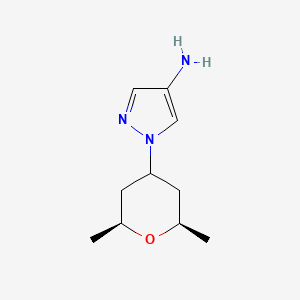
Rel-1-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-1-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine is a complex organic compound with a unique structure that combines a tetrahydropyran ring and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-1-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydropyran ring, followed by the introduction of the pyrazole ring. Specific reagents and catalysts are used to facilitate these reactions, ensuring the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
Rel-1-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Rel-1-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
作用機序
The mechanism of action of Rel-1-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
(2R,6S)-rel-1,2,6-Trimethylpiperazine dihydrochloride: Shares a similar structural motif but differs in its chemical properties and applications.
(1R,2R,4S,6S,7S,8S)-8-Isopropyl-1-methyl-3-methylenetricyclo[4.4.0.02,7]decan-4-ol: Another compound with a complex ring structure, used in different research contexts.
Uniqueness
Rel-1-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine stands out due to its unique combination of a tetrahydropyran and pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific investigations.
特性
分子式 |
C10H17N3O |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
1-[(2S,6R)-2,6-dimethyloxan-4-yl]pyrazol-4-amine |
InChI |
InChI=1S/C10H17N3O/c1-7-3-10(4-8(2)14-7)13-6-9(11)5-12-13/h5-8,10H,3-4,11H2,1-2H3/t7-,8+,10? |
InChIキー |
RUCQXFKNHKNCCA-JWHQNHQBSA-N |
異性体SMILES |
C[C@@H]1CC(C[C@@H](O1)C)N2C=C(C=N2)N |
正規SMILES |
CC1CC(CC(O1)C)N2C=C(C=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-Hydroxy-2-methylpropyl)amino]pyridine-2-carbonitrile](/img/structure/B13323905.png)
amine](/img/structure/B13323906.png)

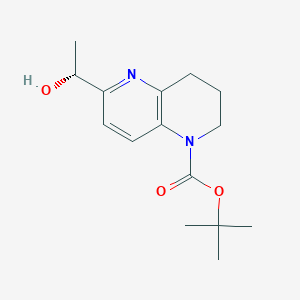
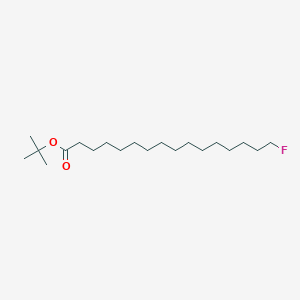
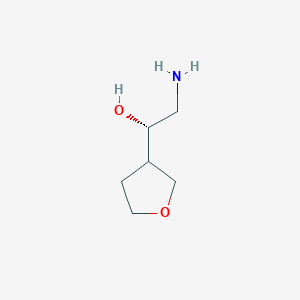

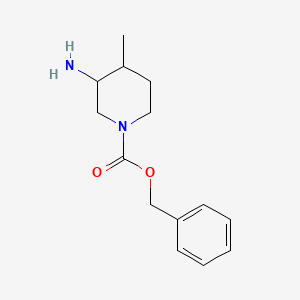
![tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13323940.png)


![tert-Butyl (S)-8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13323961.png)

![2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B13323977.png)
